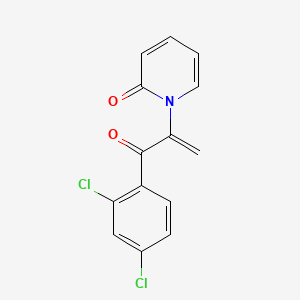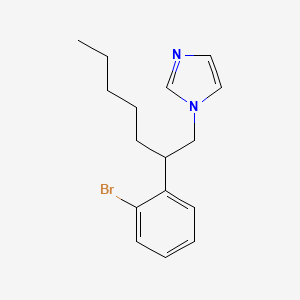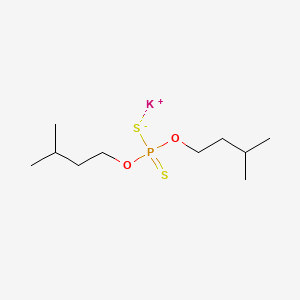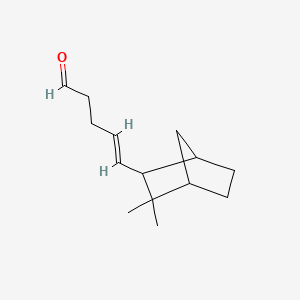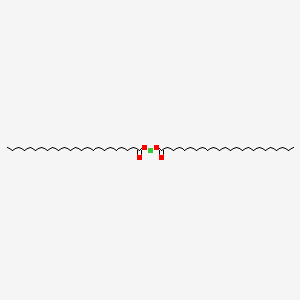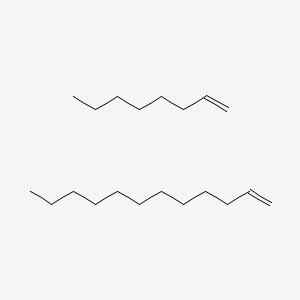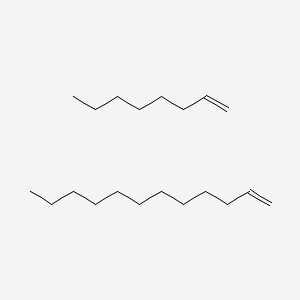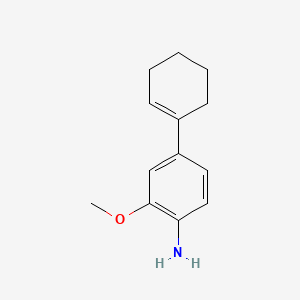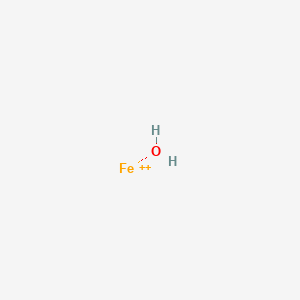
Carbonic acid, ammonium zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, ammonium zinc salt is a chemical compound that combines carbonic acid, ammonium, and zinc ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used in scientific research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid, ammonium zinc salt typically involves the reaction of zinc oxide with ammonium carbonate. The reaction is carried out in an aqueous solution, where zinc oxide reacts with ammonium carbonate to form the desired compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions. The final product is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, ammonium zinc salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different zinc-containing species.
Substitution: The ammonium ions in the compound can be substituted with other cations, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include zinc oxide, ammonium salts, and various substituted zinc compounds. These products have their own unique properties and applications in different fields.
Scientific Research Applications
Carbonic acid, ammonium zinc salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including coatings, catalysts, and additives.
Mechanism of Action
The mechanism of action of carbonic acid, ammonium zinc salt involves its interaction with various molecular targets and pathways. The compound can act as a source of zinc ions, which are essential for many biological processes. It can also interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbonic acid, ammonium zinc salt include:
Zinc carbonate: A compound with similar zinc content but different properties and applications.
Ammonium carbonate: A compound that shares the ammonium component but has different reactivity and uses.
Zinc oxide: A common zinc-containing compound with distinct properties and applications.
Uniqueness
This compound is unique due to its combination of ammonium and zinc ions, which gives it specific reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
24012-08-6 |
|---|---|
Molecular Formula |
CH6NO3Zn+3 |
Molecular Weight |
145.4 g/mol |
IUPAC Name |
azanium;zinc;carbonic acid |
InChI |
InChI=1S/CH2O3.H3N.Zn/c2-1(3)4;;/h(H2,2,3,4);1H3;/q;;+2/p+1 |
InChI Key |
CUHLTWOGTOCQBK-UHFFFAOYSA-O |
Canonical SMILES |
C(=O)(O)O.[NH4+].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




